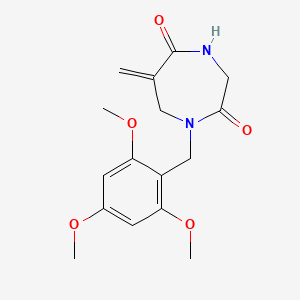
L-Aspartic acid, N-(phenylmethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(benzylamino)succinate is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is a derivative of succinic acid, where the hydrogen atoms of the amino group are replaced by a benzyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(benzylamino)succinate can be synthesized through the reaction of diethyl succinate with benzylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux . The general reaction scheme is as follows:
Diethyl succinate+Benzylamine→Diethyl 2-(benzylamino)succinate
Industrial Production Methods
In industrial settings, the production of diethyl 2-(benzylamino)succinate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(benzylamino)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino succinic acid derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Diethyl 2-(benzylamino)succinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Mecanismo De Acción
The mechanism of action of diethyl 2-(benzylamino)succinate involves its interaction with specific molecular targets. It can modulate enzymatic activities and influence biochemical pathways. For instance, it may interact with enzymes involved in the tricarboxylic acid cycle, affecting cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl succinate
- Benzylamine
- Diethyl benzylmalonate
Comparison
Diethyl 2-(benzylamino)succinate is unique due to the presence of both ester and amine functional groups, which confer distinct chemical properties. Compared to diethyl succinate, it has enhanced reactivity due to the benzylamino group. Benzylamine, on the other hand, lacks the ester functionality, making it less versatile in certain synthetic applications.
Conclusion
Diethyl 2-(benzylamino)succinate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis and scientific research.
Propiedades
Número CAS |
16115-72-3 |
|---|---|
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
diethyl (2S)-2-(benzylamino)butanedioate |
InChI |
InChI=1S/C15H21NO4/c1-3-19-14(17)10-13(15(18)20-4-2)16-11-12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3/t13-/m0/s1 |
Clave InChI |
QEVYTOKQIQYNKZ-ZDUSSCGKSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)OCC)NCC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)





![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)




![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)
